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  • Product: 1-(4-Iodo-2-methylphenoxy)propan-2-one
  • CAS: 651330-69-7

Core Science & Biosynthesis

Foundational

1-(4-Iodo-2-methylphenoxy)propan-2-one: A Lynchpin Intermediate for Heterocyclic Scaffolds

Topic: 1-(4-Iodo-2-methylphenoxy)propan-2-one: Chemical Structure, Synthesis, and Applications Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Iodo-2-methylphenoxy)propan-2-one: Chemical Structure, Synthesis, and Applications Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-(4-Iodo-2-methylphenoxy)propan-2-one (CAS: 651330-69-7) is a specialized ether intermediate utilized primarily in the synthesis of substituted benzofurans and complex phenoxy-propanamine derivatives.[1] Its structural duality—featuring a reactive ketone tail for cyclization and an aryl iodide handle for cross-coupling—makes it a high-value building block in the development of PPAR agonists, anti-arrhythmic agents, and thyromimetic compounds.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and its pivotal role in divergent synthetic pathways.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The compound consists of a 4-iodo-2-methylphenol core ether-linked to a propan-2-one moiety.[1] The presence of the ortho-methyl group exerts steric influence on the ether oxygen, while the para-iodine atom serves as a site for palladium-catalyzed functionalization.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 1-(4-Iodo-2-methylphenoxy)propan-2-one
CAS Number 651330-69-7
Molecular Formula C₁₀H₁₁IO₂
Molecular Weight 290.10 g/mol
Appearance Off-white crystalline solid or viscous pale yellow oilDepends on purity/crystallization solvent
Melting Point 58–62 °C (Predicted)Low-melting solid
Boiling Point ~315 °C at 760 mmHg (Predicted)Decomposes at high temp
Solubility DCM, Ethyl Acetate, Acetone, DMSOInsoluble in water
LogP ~2.8Lipophilic
H-Bond Donors 0
H-Bond Acceptors 2Ketone and Ether oxygens

Synthesis Protocol: Williamson Ether Strategy

The most robust route to 1-(4-Iodo-2-methylphenoxy)propan-2-one is the Williamson ether synthesis using 4-iodo-2-methylphenol and chloroacetone.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the phenoxide anion (generated in situ) attacks the alpha-carbon of chloroacetone.

Critical Control Point: The use of Potassium Carbonate (K₂CO₃) in acetone is preferred over stronger bases (like NaH) to prevent self-condensation of the chloroacetone or C-alkylation of the phenol ring.

Step-by-Step Experimental Protocol

Reagents:

  • 4-Iodo-2-methylphenol (1.0 eq)

  • Chloroacetone (1.2 eq) [Warning: Lachrymator]

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Potassium Iodide (0.1 eq, catalyst)

  • Solvent: Acetone (Reagent grade)

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-2-methylphenol (10 mmol) in Acetone (50 mL). Add anhydrous K₂CO₃ (20 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Addition: Add Chloroacetone (12 mmol) dropwise over 10 minutes.

    • Note: If the reaction is exothermic, cool the flask in an ice bath during addition.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56–60 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KCl, K₂CO₃) through a Celite pad.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude oil.

  • Purification: If necessary, recrystallize from cold ethanol or purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

Self-Validating Check:

  • ¹H NMR Confirmation: Look for the disappearance of the phenolic -OH singlet (~5.0 ppm) and the appearance of the methylene singlet (-O-CH₂-CO-) at approximately 4.6 ppm .

Applications in Drug Discovery[7]

This molecule is not merely an end-product but a "divergent intermediate." Its value lies in its ability to undergo two distinct types of chemical transformations: Cyclization and Cross-Coupling .

Pathway A: Benzofuran Cyclization (The "Pal-Knorr" Route)

The primary application of phenoxy-propanones is the synthesis of substituted benzofurans. Under acidic conditions, the ketone carbonyl undergoes intramolecular electrophilic attack by the aromatic ring, followed by dehydration.

  • Target: 5-Iodo-2,7-dimethylbenzofuran.

  • Relevance: Benzofurans are core scaffolds in anti-arrhythmics (e.g., Amiodarone, Dronedarone). The iodine at position 5 allows for late-stage introduction of complex side chains.

Pathway B: Reductive Amination

The ketone functionality can be reacted with primary or secondary amines in the presence of a reducing agent (NaBH(OAc)₃) to form 1-phenoxy-2-propanamines.

  • Relevance: This mimics the beta-blocker pharmacophore (aryloxypropanolamine), useful for creating novel adrenergic receptor ligands.

Pathway C: Suzuki-Miyaura Coupling

The aryl iodide is highly reactive toward Pd-catalyzed cross-coupling. This can be performed before cyclization to alter the core electronics, or after to append biaryl systems.

Visualizing the Chemical Logic

The following diagram illustrates the synthesis of the core intermediate and its divergence into high-value pharmaceutical scaffolds.

G cluster_inputs Starting Materials Phenol 4-Iodo-2-methylphenol Intermediate 1-(4-Iodo-2-methylphenoxy) propan-2-one (CAS 651330-69-7) Phenol->Intermediate K2CO3, Acetone Reflux (Williamson Ether) Chloro Chloroacetone Chloro->Intermediate Benzofuran 5-Iodo-2,7-dimethylbenzofuran (Scaffold for Anti-arrhythmics) Intermediate->Benzofuran PPA or H2SO4 Cyclodehydration Amine 1-Phenoxy-2-aminopropane (Beta-blocker Analog) Intermediate->Amine R-NH2, NaBH(OAc)3 Reductive Amination Biaryl Biaryl Ether Ketone (Via Suzuki Coupling) Intermediate->Biaryl Ar-B(OH)2, Pd(PPh3)4 Suzuki Coupling

Caption: Synthesis and divergent application pathways of 1-(4-Iodo-2-methylphenoxy)propan-2-one.[2]

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the precautions standard for alkylating agents and halogenated phenols.

  • Hazards:

    • Skin/Eye Irritant: The ketone and ether functionalities can cause irritation.

    • Sensitizer: Potential skin sensitizer due to the reactive alpha-ketone.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the iodine or ether linkage. Light sensitive (iodine compounds often yellow upon light exposure).

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for iodine/halide vapors.

References

  • PubChem. (2025). 1-(4-Iodo-2-methylphenoxy)propan-2-one (Compound).[1][3][4] National Library of Medicine. Available at: [Link]

  • Choi, H. D., et al. (2008). Synthesis and structure of alkyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate analogues. NIH / PubMed Central. Available at: [Link]

  • LookChem. (2024). CAS 651330-69-7 Product Information. Available at: [Link]

  • Dirania, M. K. M., & Hill, J. (1969).[5] Reaction of phenols with α-chloro-ketones in the presence of potassium iodide. Journal of the Chemical Society C. Available at: [Link]

  • Mehta, S. (2017).[6] Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Bioorganic & Organic Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(4-iodo-2-methylphenoxy)propan-2-one: Synthesis, Properties, and Potential Applications in Drug Development

This technical guide provides a comprehensive overview of 1-(4-iodo-2-methylphenoxy)propan-2-one, a substituted phenoxy ketone with potential applications in medicinal chemistry and drug discovery. This document is inten...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(4-iodo-2-methylphenoxy)propan-2-one, a substituted phenoxy ketone with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical nomenclature, synthesis, and putative biological significance.

Nomenclature and Structural Elucidation

The compound of interest, 1-(4-iodo-2-methylphenoxy)propan-2-one, is a derivative of acetone where one methyl group is substituted with a phenoxy group. The phenoxy ring itself is further substituted with an iodine atom at the para-position (position 4) and a methyl group at the ortho-position (position 2).

According to IUPAC nomenclature guidelines for ketones, the carbonyl group is assigned the highest priority for numbering the carbon chain.[1][2] Consequently, the acetone backbone is named propan-2-one. The substituted phenoxy group is attached to the first carbon, leading to the systematic IUPAC name: 1-(4-iodo-2-methylphenoxy)propan-2-one .

Synonyms:

  • (4-Iodo-2-methylphenoxy)acetone

  • 1-(4-Iodo-2-methylphenoxy)acetone

Identifier Value
IUPAC Name 1-(4-iodo-2-methylphenoxy)propan-2-one
Molecular Formula C10H11IO2
Molecular Weight 290.09 g/mol
Canonical SMILES CC(=O)COC1=C(C=C(C=C1)I)C

Synthesis of 1-(4-iodo-2-methylphenoxy)propan-2-one

The most direct and widely applicable method for the synthesis of 1-(4-iodo-2-methylphenoxy)propan-2-one is the Williamson ether synthesis .[3][4] This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[3] The synthesis proceeds in two conceptual steps: the deprotonation of the substituted phenol to form a nucleophilic phenoxide, followed by its reaction with a halo-acetone.

The overall reaction is as follows:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product SM1 4-Iodo-2-methylphenol R1 Williamson Ether Synthesis SM1->R1 SM2 Chloroacetone SM2->R1 SM3 Base (e.g., K2CO3) SM3->R1 P1 1-(4-iodo-2-methylphenoxy)propan-2-one R1->P1

Caption: Synthetic workflow for 1-(4-iodo-2-methylphenoxy)propan-2-one.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 1-(4-iodo-2-methylphenoxy)propan-2-one.

Materials:

  • 4-Iodo-2-methylphenol

  • Chloroacetone (or Bromoacetone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Butanone (2-butanone), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodo-2-methylphenol (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent, such as acetone or butanone, to the flask. The solvent serves to dissolve the reactants and facilitate the reaction.

  • Addition of Halo-acetone: To the stirring suspension, add chloroacetone (1.1-1.2 equivalents) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

  • Reaction under Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium chloride byproduct.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Rationale Behind Experimental Choices
  • Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenol. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

  • Choice of Solvent: Acetone or butanone are common choices as they are relatively polar aprotic solvents that can dissolve the reactants and are suitable for the Sₙ2 reaction mechanism of the Williamson ether synthesis.[3]

  • Reaction Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.[1]

Physicochemical Properties

Property Predicted Value Significance in Drug Development
Molecular Weight 290.09 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP (Octanol-Water Partition Coefficient) ~3.5A measure of lipophilicity, which affects membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 26.3 ŲPredicts drug transport properties, such as blood-brain barrier penetration.
Hydrogen Bond Donors 0Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 2Influences solubility and binding to biological targets.
Rotatable Bonds 3Affects conformational flexibility and binding affinity.

Note: Predicted values are estimates and should be confirmed by experimental determination.

Potential Applications in Drug Development

The chemical structure of 1-(4-iodo-2-methylphenoxy)propan-2-one incorporates several moieties that are of significant interest in medicinal chemistry. While direct biological data for this specific compound is lacking, its potential applications can be inferred from the known activities of structurally related compounds.

G cluster_0 Structural Features cluster_1 Potential Biological Roles C 1-(4-iodo-2-methylphenoxy)propan-2-one F1 Iodinated Aromatic Ring C->F1 F2 Phenoxy Ether Linkage C->F2 F3 Propan-2-one Moiety C->F3 R1 Enzyme Inhibition F1->R1 R2 Receptor Modulation F1->R2 F2->R1 R3 Antimicrobial Activity F2->R3 F3->R1 F3->R3

Caption: Potential structure-activity relationships of the title compound.

Role of the Iodinated Phenoxy Group

The presence of an iodine atom on the aromatic ring can significantly influence the pharmacological properties of a molecule. Iodinated compounds are explored as therapeutic agents and diagnostic tools.[2][5] The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the introduction of iodine can modulate the lipophilicity and metabolic stability of the compound.

Significance of the Phenoxy Ether Linkage

The phenoxy ether linkage is a common structural motif in many biologically active compounds, including some herbicides and drugs.[6] This linkage provides a degree of conformational flexibility while connecting the aromatic ring to the aliphatic ketone chain.

The Propan-2-one Moiety as a Scaffold

The ketone functional group is a versatile handle for further chemical modifications and can also be involved in interactions with biological macromolecules. Substituted acetophenones, the broader class to which this compound belongs, have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The ketone can act as a hydrogen bond acceptor and its reactivity can be harnessed for the design of covalent inhibitors.

Conclusion

1-(4-iodo-2-methylphenoxy)propan-2-one is a molecule that, while not extensively studied, presents a compelling scaffold for medicinal chemistry exploration. Its synthesis is readily achievable through the robust Williamson ether synthesis. Based on the known biological activities of its constituent chemical features—the iodinated phenol, the phenoxy ether, and the ketone—it is plausible that this compound could serve as a valuable building block or lead compound in the development of new therapeutic agents. Further investigation into its biological properties is warranted to fully elucidate its potential in drug discovery.

References

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved February 12, 2026, from [Link]

  • IUPAC Rules. (n.d.). Retrieved February 12, 2026, from [Link]

  • Williamson ether synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 12, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (2023, November 29). Retrieved February 12, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 12, 2026, from [Link]

  • 1-(4-Iodophenyl)propan-2-one | C9H9IO | CID 13772685 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

  • The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators - PubMed. (2005, October 1). Retrieved February 12, 2026, from [Link]

  • Synthesis and biological evaluation of radioiodinated phospholipid ether stereoisomers - PubMed. (1995, August 4). Retrieved February 12, 2026, from [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology - ACS Publications. (2021, October 6). Retrieved February 12, 2026, from [Link]

  • Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues | Accounts of Chemical Research - ACS Publications. (2021, January 19). Retrieved February 12, 2026, from [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC. (2022, November 29). Retrieved February 12, 2026, from [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI. (2023, April 18). Retrieved February 12, 2026, from [Link]

  • Phenol - Wikipedia. (2024, January 29). Retrieved February 12, 2026, from [Link]

  • Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][3][8]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed. (2006, April 6). Retrieved February 12, 2026, from [Link]

  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging | Request PDF - ResearchGate. (2015, January 1). Retrieved February 12, 2026, from [Link]

  • Synthesis, Radiosynthesis and in Vivo Evaluation in Mice of [123I]-(4-fluorophenyl) {1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone for Visualization of the 5-HT2A Receptor With SPECT - PubMed. (2005, May 1). Retrieved February 12, 2026, from [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed. (2020, September 3). Retrieved February 12, 2026, from [Link]

  • Advances in the Pharmacological Activities and Effects of Perilla Ketone and Isoegomaketone - PMC. (2022, March 21). Retrieved February 12, 2026, from [Link]

  • 1-(4-Methylphenyl)propan-2-one | C10H12O | CID 137428 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents - PMC. (2022, December 1). Retrieved February 12, 2026, from [Link]

  • Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT - PubMed. (1998, January 1). Retrieved February 12, 2026, from [Link]

  • 1-(4-Iodophenyl)piperidin-2-one | C11H12INO | CID 22352232 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

  • Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats - PubMed. (2025, July 17). Retrieved February 12, 2026, from [Link]

  • AU2021106190A4 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma) - Google Patents. (2021, November 11).
  • Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats - PMC. (2025, July 17). Retrieved February 12, 2026, from [Link]

Sources

Foundational

1-(4-iodo-2-methylphenoxy)propan-2-one SMILES string and InChIKey

The following technical guide details the chemical identity, synthetic pathway, and application logic for 1-(4-iodo-2-methylphenoxy)propan-2-one . This document is structured for researchers requiring high-fidelity data...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic pathway, and application logic for 1-(4-iodo-2-methylphenoxy)propan-2-one . This document is structured for researchers requiring high-fidelity data for intermediate synthesis and heterocyclic scaffold construction.

Part 1: Chemical Identity & Digital Representation

This compound represents a critical


-aryloxy ketone intermediate, primarily utilized in the synthesis of substituted benzofurans via cyclodehydration. Its structural integrity is defined by the para-iodo and ortho-methyl substitution pattern on the phenoxy ring, which dictates regioselectivity in subsequent annulation reactions.
Nomenclature & Identifiers[1][2][3][4][5][6]
Property Data / Descriptor
IUPAC Name 1-(4-iodo-2-methylphenoxy)propan-2-one
Common Designation

-(4-iodo-2-methylphenoxy)acetone
Molecular Formula

Molecular Weight 290.10 g/mol
Canonical SMILES CC(=O)COc1c(C)cc(I)cc1
InChI String InChI=1S/C10H11IO2/c1-7-6-9(11)4-5-10(7)13-8-12(2)3/h4-6H,8H2,1-3H3
Parent Phenol 4-Iodo-2-methylphenol (CAS: 60577-30-2)
Physicochemical Profile (Predicted)[2][10]
  • LogP: ~2.8 (Lipophilic, requires organic solvent for extraction).

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2 (Ketone carbonyl, Ether oxygen).

  • Rotatable Bonds: 3

Part 2: Synthetic Pathway & Mechanistic Insight

The synthesis of 1-(4-iodo-2-methylphenoxy)propan-2-one is most efficiently achieved via a Williamson Ether Synthesis . However, standard alkylation using chloroacetone is often sluggish due to the moderate leaving group ability of chloride.

Expert Insight: To optimize yield and kinetics, this protocol employs the Finkelstein modification . The addition of Potassium Iodide (KI) generates iodoacetone in situ, which reacts significantly faster with the phenoxide anion than the chlorinated precursor.

Reaction Scheme Diagram

SynthesisPath Phenol 4-Iodo-2-methylphenol (Nucleophile) Base K2CO3 / Acetone (Deprotonation) Phenol->Base -H+ Reagent Chloroacetone (Electrophile) Catalyst KI (cat.) (Finkelstein Exchange) Reagent->Catalyst Cl/I Exchange Intermediate [Phenoxide Anion] + [Iodoacetone] Base->Intermediate Catalyst->Intermediate Product 1-(4-iodo-2-methylphenoxy) propan-2-one Intermediate->Product SN2 Substitution (Reflux 4-6h)

Figure 1: Finkelstein-modified Williamson Ether Synthesis pathway.

Detailed Experimental Protocol

Reagents:

  • 4-Iodo-2-methylphenol (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1]
    
  • Potassium Iodide (KI, 0.1 eq)

  • Solvent: Acetone (Reagent Grade, dried over

    
     if necessary)
    

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-2-methylphenol in acetone (0.5 M concentration). Add anhydrous

    
    . Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion. Visual Cue: The suspension may turn slightly yellow.
    
  • Catalyst Addition: Add the catalytic amount of KI. This step is crucial for converting the chloroacetone to the more reactive iodo-species.

  • Alkylation: Add chloroacetone dropwise over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The phenol spot (
    
    
    
    ) should disappear, replaced by the less polar ketone product (
    
    
    ).
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      , excess
      
      
      ) using a sintered glass funnel.
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude oil or solid.

  • Purification:

    • If the crude is solid: Recrystallize from ethanol/water (9:1).

    • If the crude is oil: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient 95:5 to 80:20).

Part 3: Structural Validation (Quality Control)

To ensure the integrity of the synthesized intermediate before proceeding to downstream applications, the following spectral signatures must be verified.

Technique Expected Signal / Characteristic Interpretation

NMR

2.25 (s, 3H,

-Ar)
Methyl group on the ring.

2.30 (s, 3H,

-C=O)
Methyl group of the ketone.

4.50 (s, 2H,

)
Methylene bridge (diagnostic singlet).

6.5–7.5 (m, 3H, Ar-H)
Aromatic protons (splitting pattern depends on coupling).
IR Spectroscopy ~1715–1725

Strong

stretch (Ketone).
~1240

Strong

stretch (Aryl ether).
Mass Spectrometry

290

Molecular ion peak.

Part 4: Applications in Drug Discovery

The primary utility of 1-(4-iodo-2-methylphenoxy)propan-2-one lies in its conversion to 5-iodo-7-methylbenzofuran . This transformation is a classic cyclodehydration (Pal-Knorr type synthesis), often catalyzed by polyphosphoric acid (PPA) or sulfuric acid.

Why this scaffold matters: The resulting benzofuran serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) at the C-5 position (iodine), allowing the rapid generation of libraries for:

  • Anti-arrhythmic agents: Analogues of Amiodarone.

  • Thyroid Hormone Analogues: Due to the iodine substitution.

  • Antimicrobial agents: Benzofurans are privileged structures in medicinal chemistry.

Downstream Workflow Diagram

ApplicationWorkflow Input 1-(4-iodo-2-methylphenoxy) propan-2-one Cyclization Cyclodehydration (PPA or H2SO4, 100°C) Input->Cyclization Intramolecular Condensation Benzofuran 5-iodo-7-methylbenzofuran Cyclization->Benzofuran -H2O Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Benzofuran->Coupling Functionalization at C-5 Iodine Library Bioactive Benzofuran Library (Anti-arrhythmic / Antimicrobial) Coupling->Library

Figure 2: Cyclization to benzofuran scaffold and subsequent medicinal chemistry applications.

References

  • Choi, H. D., et al. (2007). Synthesis and structure of 5-halo-3-methylsulfinyl-2-phenyl-1-benzofuran analogues. National Institutes of Health (NIH) / PMC.

  • Dirania, M. K. M., & Hill, J. (1969).[2] Reaction of phenols with α-chloro-ketones in the presence of potassium iodide. Journal of the Chemical Society C.

  • PubChem Compound Summary. (2025). 4-Iodo-2-methylphenol (Parent Compound).[3][4][5] National Center for Biotechnology Information.[6]

  • Mehta, S. (2017).[7] Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave Online Journal of Bioorganic & Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Radioiodination Precursors for SPECT Imaging Agents

Focus: I-123 Labeling Strategies via Organotin and Organoboron Precursors Introduction: The Shift to Precursor-Based Labeling Single Photon Emission Computed Tomography (SPECT) relies heavily on Iodine-123 ( I) due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: I-123 Labeling Strategies via Organotin and Organoboron Precursors

Introduction: The Shift to Precursor-Based Labeling

Single Photon Emission Computed Tomography (SPECT) relies heavily on Iodine-123 (


I) due to its ideal half-life (13.2 hours) and pure gamma emission (159 keV), which provides high-resolution images with a lower radiation burden than Iodine-131.

Historically, direct radioiodination (electrophilic substitution on tyrosine/histidine) was common but limited by low specific activity and lack of regioselectivity. Modern drug development demands No-Carrier-Added (n.c.a.) synthesis to ensure that the mass of the radiotracer does not saturate biological targets. This is achieved almost exclusively through demetallation precursors .

This guide details the two dominant precursor classes:

  • Trialkylstannanes (Organotin): The industry gold standard for high yields.

  • Aryl Boronic Acids/Esters: The emerging "green" alternative utilizing copper-mediated chemistry.

Chemical Mechanisms & Precursor Selection

Destannylation (The Gold Standard)

Mechanism: Electrophilic Aromatic Substitution (


).
The reaction involves the displacement of a trialkyltin group (usually tributyltin or trimethyltin) by an electrophilic radioiodine species (

). The

bond is weaker and more polarized than

bonds, directing the iodine to the specific site of the metal, ensuring regioselectivity.
  • Pros: High yields (>85%), rapid kinetics, extensive literature support.

  • Cons: Toxicity. Organotin byproducts are neurotoxic.[1][2][3] Strict purification (HPLC) and limit testing are mandatory.

Copper-Mediated Borodeiodination (The Modern Alternative)

Mechanism: Oxidative Copper-Mediated Nucleophilic Substitution. Unlike classical electrophilic methods, this approach uses a Copper(II) catalyst to facilitate the coupling of radioactive iodide (


) with an aryl boronic acid or ester.
  • Pros: Uses non-toxic precursors; avoids hazardous oxidants like Chloramine-T; often proceeds in aqueous/alcoholic media.

  • Cons: Requires optimization of ligands/catalysts; some precursors are sensitive to protodeboronation.

Visualization: Mechanistic Pathways

Radioiodination_Pathways Precursor_Sn Trialkylstannane (Ar-SnBu3) Intermediate_Sn Sigma Complex (Wheland) Precursor_Sn->Intermediate_Sn + [123I]NaI + Oxidant Precursor_B Aryl Boronic Acid (Ar-B(OH)2) Intermediate_Cu Cu-Aryl Complex Precursor_B->Intermediate_Cu + [123I]NaI + Catalyst Oxidant Oxidant (Chloramine-T / H2O2) Oxidant->Intermediate_Sn Catalyst Cu(II) Catalyst (Cu(OTf)2 + Ligand) Catalyst->Intermediate_Cu Product Radioiodinated Tracer (Ar-123I) Intermediate_Sn->Product Waste_Sn Toxic Tin Waste (Requires HPLC) Intermediate_Sn->Waste_Sn Intermediate_Cu->Product Waste_B Borate Waste (Low Toxicity) Intermediate_Cu->Waste_B

Caption: Comparison of Electrophilic Destannylation (Top) vs. Copper-Mediated Borodeiodination (Bottom).

Protocol A: Iododestannylation (Standard)

Application: Synthesis of lipophilic brain perfusion agents (e.g.,


I-IMP) or receptor ligands.
Materials
  • Precursor: 50–100 µg Tributylstannyl-derivative (dissolved in 50 µL EtOH).

  • Radioisotope:

    
    I-Sodium Iodide in 0.05 M NaOH (High specific activity).
    
  • Oxidant: Peracetic Acid (freshly prepared) OR Chloramine-T (1 mg/mL in water).

  • Acid: 0.1 M HCl or Acetic Acid (to adjust pH to 4–5).

  • Quench: Sodium Metabisulfite (10 mg/mL).

Step-by-Step Workflow
  • pH Adjustment: In a reaction vial, add the

    
    I solution. Add dilute HCl or Acetic Acid to adjust pH to approx. 4–5.
    
    • Expert Insight: Stannyl precursors are acid-labile but require slightly acidic conditions for the electrophilic attack. Do not go below pH 2 or the precursor may hydrolyze before labeling.

  • Precursor Addition: Add the stannyl precursor solution.

  • Oxidation Initiation: Add 10–20 µL of Oxidant. Vortex immediately.

    • Reaction Time: 1–5 minutes at Room Temperature (RT).

  • Quenching: Add 50 µL Sodium Metabisulfite solution. This reduces excess oxidant (preventing oxidation of the product) and reduces unreacted

    
     back to iodide.
    
  • Neutralization: Adjust pH to 7.0 with Sodium Bicarbonate if direct injection to HPLC is sensitive to pH.

Protocol B: Copper-Mediated Radioiodination (Green)

Application: Late-stage labeling of peptides or fragile small molecules where oxidants cause degradation.

Materials
  • Precursor: Aryl Boronic Acid/Ester (0.5 mg).

  • Catalyst: [Cu(CH

    
    CN)
    
    
    
    ]PF
    
    
    or Cu(pyridine)
    
    
    (OTf)
    
    
    .
  • Ligand: 1,10-Phenanthroline or Pyridine (often premixed with catalyst).

  • Solvent: Methanol or DMF.

  • Radioisotope:

    
    I-NaI (neutralized).
    
Step-by-Step Workflow
  • Catalyst Prep: Dissolve Copper catalyst and Ligand in solvent (Ratio 1:2).

  • Reaction Assembly: In a V-vial, combine:

    • Precursor solution.

    • Catalyst/Ligand complex.

    • 
      I-NaI (dried or in minimal volume).
      
  • Heating: Heat to 80–100°C for 20 minutes.

    • Expert Insight: Unlike stannanes, this reaction usually requires heat. If the substrate is heat-sensitive, increase the catalyst load to lower the temp to 60°C.

  • Dilution: Cool and dilute with water/HPLC mobile phase.

  • Purification: Inject directly onto HPLC or pass through a C18 Sep-Pak to remove copper salts before HPLC.

Quality Control & Purification (Critical)

Because organotins are toxic and copper is a heavy metal, purification is not optional—it is a safety requirement.

HPLC Purification
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax).

  • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).[4]

  • Separation Logic: The tributyltin precursor is highly lipophilic and will elute after the radioiodinated product. The product usually elutes in the middle of the gradient.

  • Cut Collection: Collect the radioactive peak. Discard the late-eluting tin fraction to waste.

Comparative Data Table
FeatureTrialkylstannane PrecursorsAryl Boronic Acid Precursors
Reaction Type Electrophilic SubstitutionNucleophilic (Cu-mediated)
Oxidant Required? Yes (Chloramine-T, Iodogen, etc.)No (Cu acts as catalyst/oxidant)
Toxicity High (Neurotoxic Tin residues)Low (Borates are generally safe)
Reaction Temp Room TemperatureHeated (60–100°C)
Purification Difficult (Tin trails on HPLC)Easier (Distinct polarity diff.)
Yield (Typical) 85–95%60–90%

Troubleshooting & Expert Tips

  • Protode-stannylation (The "Blank" Peak):

    • Issue: You see a large UV peak for the de-stannylated (hydrogen-substituted) byproduct, reducing specific activity.

    • Fix: Ensure your reagents are anhydrous if possible, and do not let the reaction sit in acid for too long before adding the oxidant.

  • Tailing Tin Residues:

    • Issue: Tin precursors stick to HPLC columns and "bleed" into subsequent runs.

    • Fix: Use a "wash" injection of 100% Acetonitrile or Methanol between runs. Use a dedicated column for tin chemistry.

  • Oxidant Damage:

    • Issue: Product decomposes or oxidizes (e.g., Methionine residues in peptides oxidize to sulfoxides).

    • Fix: Switch from Chloramine-T (harsh) to Iodogen (solid-phase, milder) or use the Copper-mediated Boronate protocol which avoids external oxidants entirely.

References

  • National Institutes of Health (NIH). A practical protocol for large-scale copper-mediated radioiodination of organoboronic precursors. [Link]

  • Wiley Chemistry. A Highly Efficient Copper-Mediated Radioiodination Approach Using Aryl Boronic Acids. [Link]

  • Journal of Labelled Compounds and Radiopharmaceuticals. Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor. [Link]

  • International Atomic Energy Agency (IAEA). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. [Link]

  • National Center for Biotechnology Information (NCBI). Toxicity and health effects of selected organotin compounds: a review. [Link]

  • American Chemical Society (ACS). Recent Advances in Synthetic Methods for Radioiodination. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separation of O-alkylation vs C-alkylation products in phenoxyacetone synthesis

Topic: Separation of O-alkylation vs. C-alkylation Products Document ID: TS-ORG-042 Last Updated: 2025-05-15 Diagnostic Hub: The Ambident Nucleophile Challenge The Core Issue: You are likely observing a mixture of produc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of O-alkylation vs. C-alkylation Products Document ID: TS-ORG-042 Last Updated: 2025-05-15

Diagnostic Hub: The Ambident Nucleophile Challenge

The Core Issue: You are likely observing a mixture of products because the phenoxide anion is an ambident nucleophile . It possesses two distinct nucleophilic sites: the oxygen atom (hard center) and the aromatic ring carbons (soft centers, specifically ortho and para positions).

While O-alkylation (Williamson Ether Synthesis) is kinetically favored under basic conditions, C-alkylation is a common competitive pathway, particularly influenced by solvent choice, counter-ions, and temperature.

Reaction Pathway Analysis

The following diagram illustrates the bifurcation point where your yield is being lost.

ReactionPathway Phenol Phenol (Starting Material) Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3 / NaOH) Base->Phenoxide O_Path Path A: O-Attack (Kinetic Control) Phenoxide->O_Path Hard-Hard Interaction C_Path Path B: C-Attack (Thermodynamic/Solvent Effect) Phenoxide->C_Path Soft-Soft Interaction Chloroacetone Chloroacetone (Electrophile) Prod_O Phenoxyacetone (Target Ether) O_Path->Prod_O + Chloroacetone Prod_C o/p-(2-oxopropyl)phenol (Byproduct) C_Path->Prod_C + Chloroacetone

Figure 1: Mechanistic bifurcation of phenoxide alkylation. Path A leads to the desired ether; Path B leads to the phenolic ketone impurity.

Separation Protocol: The "Chemical Hook" Method

If you already have a crude mixture, distillation is often ineffective due to overlapping boiling points and the thermal instability of phenoxyacetone.

The Solution: Exploiting Acidity Differences (pKa).

  • Target (Phenoxyacetone): Neutral ether/ketone. Insoluble in aqueous base.

  • Impurity (C-alkylated product): Retains the phenolic hydroxyl group (-OH). Acidic (pKa ~10). Soluble in aqueous base.

Step-by-Step Purification Workflow

Reagents Needed:

  • Diethyl ether or Ethyl acetate (Organic solvent)

  • 10% NaOH (aq) or 1M KOH

  • Brine (Saturated NaCl)

  • Anhydrous MgSO₄

SeparationWorkflow Crude Crude Reaction Mixture (Target + C-alkylated Impurity) Dissolve 1. Dissolve in Organic Solvent (Et2O or EtOAc) Crude->Dissolve Wash 2. Wash with 10% NaOH (x3) Dissolve->Wash SepFunnel Separatory Funnel Wash->SepFunnel OrgLayer Organic Layer (Contains Phenoxyacetone) SepFunnel->OrgLayer Top Layer (if Et2O) AqLayer Aqueous Layer (Contains C-alkylated Phenoxide) SepFunnel->AqLayer Bottom Layer Workup 3. Wash w/ Water -> Brine 4. Dry (MgSO4) -> Concentrate OrgLayer->Workup Waste Discard (or Acidify to recover byproduct) AqLayer->Waste Final Pure Phenoxyacetone Workup->Final

Figure 2: Acid-base extraction workflow to chemically separate the phenolic impurity from the neutral target.

Critical Checkpoint: After the NaOH wash, check the organic layer by TLC. The spot corresponding to the starting phenol or C-alkylated phenol (usually lower Rf due to -OH polarity) should be absent.

Optimization Guide: Prevention at the Source

To avoid the separation headache, optimize the reaction to favor O-alkylation. The choice of solvent and base is the primary driver of selectivity.

Solvent & Base Matrix[1]
VariableRecommendationMechanism / Rationale
Solvent Acetone or DMF Polar Aprotic: Solvates the cation (

), leaving the phenoxide anion "naked" and more reactive towards

(O-alkylation). Avoid protic solvents (EtOH,

) which solvate the oxygen, reducing its nucleophilicity and favoring C-alkylation [1].
Base

Potassium is a larger cation than Sodium, forming a looser ion pair with phenoxide in aprotic solvents, enhancing O-nucleophilicity.
Temperature Reflux (Acetone) Moderate heat (56°C) provides enough energy for the kinetic product (O-alkylation) without providing the excess energy often required for the thermodynamic C-alkylation pathway.
Catalyst KI (Catalytic) Finkelstein condition: Converts chloroacetone to iodoacetone in situ. Iodide is a better leaving group, accelerating the

O-attack before C-attack can occur.
Recommended Protocol (Williamson Type)
  • Dissolve Phenol (1.0 eq) in Acetone (0.5 M concentration).

  • Add Anhydrous

    
     (1.5 eq). Stir for 15 min to form phenoxide.
    
  • Add KI (0.1 eq) - Optional but recommended.

  • Add Chloroacetone (1.1 eq) dropwise.

  • Reflux for 4–6 hours. Monitor by TLC.[1]

FAQ & Troubleshooting

Q: I used NaOH in water/ethanol, and my yield is terrible. Why? A: Water and ethanol are protic solvents .[2] They form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it.[2] This forces the reaction toward the carbon ring (C-alkylation) or slows the reaction down significantly, allowing side reactions to dominate [2]. Switch to Acetone or DMF.

Q: The separation didn't work; I still see the impurity. A: Your NaOH wash might have been too weak or the layers weren't mixed well enough.

  • Fix: Ensure you shake the separatory funnel vigorously.

  • Fix: Increase NaOH concentration to 10% (2.5M). The C-alkylated product is a phenol, so it requires a pH > 10 to fully deprotonate and enter the water phase.

Q: Can I use NaH (Sodium Hydride)? A: Yes, NaH in THF or DMF is excellent for generating the "naked" alkoxide. However, it is moisture-sensitive and often overkill for phenols.


 in acetone is generally safer, cheaper, and sufficiently selective for this specific synthesis [3].

Q: My product is turning dark/polymerizing. A: Phenoxyacetone is an alpha-phenoxy ketone. It can undergo self-condensation or polymerization under highly acidic or very strong basic conditions if heated too long.

  • Fix: Do not distill at atmospheric pressure. Use high vacuum distillation if further purification is needed after the extraction. Store in the dark.

References

  • Solvent Effects on Phenolate Alkylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group). Concept: Protic solvents solvate anions (nucleophiles) via hydrogen bonding, reducing their reactivity (nucleophilicity). Aprotic solvents leave anions "naked" and more reactive.
  • Williamson Ether Synthesis Mechanism

    • Wikipedia Contributors. (2024). Williamson ether synthesis.[2][1][3][4][5][6][7] Wikipedia. Link

    • Relevance: Confirms mechanism preference for primary halides and alkoxide/phenoxide ions.
  • Phenol Alkylation Selectivity

    • Kornblum, N., Seltzer, R., & Haberfield, P. (1963). Solvation as a Factor in the Alkylation of Ambident Anions. Journal of the American Chemical Society. Link

    • Relevance: Foundational paper establishing that polar aprotic solvents favor O-alkylation of phenoxides, while protic solvents can increase C-alkylation r

Sources

Optimization

Purification methods for 1-(4-iodo-2-methylphenoxy)propan-2-one (recrystallization vs chromatography)

Welcome to the technical support center for the purification of 1-(4-iodo-2-methylphenoxy)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-iodo-2-methylphenoxy)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this compound, comparing recrystallization and column chromatography methods.

Introduction to Purification Challenges

1-(4-iodo-2-methylphenoxy)propan-2-one is a substituted aromatic ketone ether. Its purification can be challenging due to the potential for various impurities arising from its synthesis, which likely proceeds via a Williamson ether synthesis or a related nucleophilic substitution reaction. Common impurities may include unreacted starting materials such as 4-iodo-2-methylphenol and a propan-2-one derivative (e.g., chloro- or bromoacetone), as well as byproducts from potential side reactions like elimination. The choice between recrystallization and chromatography will depend on the nature and quantity of these impurities, the desired final purity, and the scale of the purification.

Choosing Your Purification Strategy: Recrystallization vs. Chromatography

The selection of an appropriate purification method is critical for obtaining 1-(4-iodo-2-methylphenoxy)propan-2-one of high purity. Below is a decision-making workflow to guide your choice between recrystallization and column chromatography.

Purification_Decision Start Crude 1-(4-iodo-2-methylphenoxy)propan-2-one Purity_Check Assess Crude Purity (e.g., TLC, NMR) Start->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Relatively Pure (>90%) Impurity_Profile Identify Impurities Purity_Check->Impurity_Profile Significant Impurities High_Purity High Purity Product Recrystallization->High_Purity Successful Recrystallization_Troubleshoot Recrystallization Troubleshooting Recrystallization->Recrystallization_Troubleshoot Unsuccessful Chromatography Column Chromatography Chromatography->High_Purity Successful Chromatography_Troubleshoot Chromatography Troubleshooting Chromatography->Chromatography_Troubleshoot Unsuccessful Impurity_Profile->Recrystallization Non-polar/Dissimilar Impurities Impurity_Profile->Chromatography Polar/Similar Impurities

Caption: Decision workflow for selecting a purification method.

Recrystallization Guide

Recrystallization is an effective technique for purifying solid compounds that are relatively pure to begin with, where the impurities have significantly different solubility profiles from the desired product.

Frequently Asked Questions (FAQs) for Recrystallization

Q1: My compound is not dissolving in the chosen hot solvent.

A1: This indicates that the solvent is not a good choice for dissolving your compound at elevated temperatures. You should select a more polar solvent in which your compound has better solubility when heated. For a ketone like 1-(4-iodo-2-methylphenoxy)propan-2-one, solvents like acetone, ethyl acetate, or alcohols (methanol, ethanol) are good starting points.[1] If a single solvent is not effective, a mixed solvent system may be necessary.

Q2: The compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. To remedy this, try adding a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, using a lower boiling point solvent or a mixed solvent system can be effective. Slow cooling and scratching the inside of the flask with a glass rod can also help induce crystallization.

Q3: The yield of my recrystallized product is very low.

A3: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Q4: The recrystallized product is still impure.

A4: This suggests that the chosen solvent does not effectively differentiate between your product and the impurities. The impurities may have similar solubility profiles. In this case, column chromatography is likely a better purification method. Alternatively, you could try a different recrystallization solvent or a multi-step recrystallization process.

Experimental Protocol: Recrystallization

This protocol provides a starting point for the recrystallization of 1-(4-iodo-2-methylphenoxy)propan-2-one. Solvent selection is key and may require some initial small-scale trials.

Materials:

  • Crude 1-(4-iodo-2-methylphenoxy)propan-2-one

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture of Ethyl Acetate/Hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A promising starting point for an aromatic ketone is a mixed solvent system like ethyl acetate/hexane.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a mixed solvent system, slowly add the "poor" solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Guide

Column chromatography is a powerful technique for separating compounds with similar polarities and is ideal when recrystallization is ineffective.

Frequently Asked Questions (FAQs) for Column Chromatography

Q1: How do I choose the right solvent system (mobile phase)?

A1: The choice of mobile phase is crucial for good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system.[2][3] For a compound of intermediate polarity like 1-(4-iodo-2-methylphenoxy)propan-2-one, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.

Q2: My compounds are not separating on the column.

A2: Poor separation can be due to several factors:

  • Incorrect mobile phase: If the Rf values of your compounds are too high (running too fast), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If the Rf values are too low (sticking to the column), increase the polarity (e.g., increase the proportion of ethyl acetate).

  • Column overloading: Using too much crude material for the amount of stationary phase will result in broad, overlapping bands. A general rule of thumb is to use a 30:1 to 100:1 ratio of stationary phase to crude product by weight.

  • Improperly packed column: Channels or cracks in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.

Q3: The compound is eluting too slowly or not at all.

A3: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase. Gradually increase the polarity of the mobile phase. This can be done by preparing a series of solvent mixtures with increasing concentrations of the more polar component (gradient elution).

Q4: How can I visualize the colorless compounds as they elute from the column?

A4: Collect fractions of the eluent in separate test tubes. Spot a small amount from each fraction onto a TLC plate and visualize the spots using a UV lamp (as aromatic compounds often absorb UV light) or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of 1-(4-iodo-2-methylphenoxy)propan-2-one using silica gel column chromatography.

Materials:

  • Crude 1-(4-iodo-2-methylphenoxy)propan-2-one

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (Hexane and Ethyl Acetate, HPLC grade)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. Aim for an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-(4-iodo-2-methylphenoxy)propan-2-one.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Mobile Phase) Packing 2. Pack Column (Silica Gel Slurry) TLC->Packing Loading 3. Load Sample Packing->Loading Elution 4. Elute with Mobile Phase Loading->Elution Collection 5. Collect Fractions Elution->Collection Analysis 6. Analyze Fractions (TLC) Collection->Analysis Combine 7. Combine Pure Fractions Analysis->Combine Evaporation 8. Solvent Removal (Rotovap) Combine->Evaporation Product Pure Product Evaporation->Product

Caption: Step-by-step workflow for column chromatography.

Data Summary and Expected Outcomes

The following table provides a hypothetical comparison of the two purification methods for 1-(4-iodo-2-methylphenoxy)propan-2-one, based on general principles and data from analogous compounds. Actual results may vary.

ParameterRecrystallizationColumn Chromatography
Typical Starting Purity > 90%Any
Typical Final Purity 98-99.5%> 99%
Expected Yield 70-90%50-80%
Recommended Scale > 1 g< 10 g
Time Requirement 2-4 hours4-8 hours
Solvent Consumption ModerateHigh
Key Advantage Simplicity, scalabilityHigh resolving power
Key Disadvantage Less effective for similar impuritiesMore complex, time-consuming

Potential Impurities and Their Removal

The synthesis of 1-(4-iodo-2-methylphenoxy)propan-2-one likely involves the Williamson ether synthesis, reacting 4-iodo-2-methylphenol with a propan-2-one derivative.[4][5][6]

  • Unreacted 4-iodo-2-methylphenol: This starting material is phenolic and thus more acidic and polar than the product. It can be removed by an aqueous basic wash (e.g., with 1M NaOH) during the reaction workup. In chromatography, it will have a lower Rf value than the product.

  • Unreacted propan-2-one derivative (e.g., chloroacetone): This is typically a volatile and relatively polar compound that can be removed during solvent evaporation or by chromatography.

  • Elimination byproducts: If a secondary or tertiary alkyl halide is used, elimination can compete with substitution, leading to alkene byproducts.[7] These are generally less polar than the desired ether and will elute earlier in column chromatography.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • University of York, Chemistry Teaching Labs. Solvent Choice. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • PubChem. 1-(4-Iodophenyl)propan-2-one. [Link]

  • OperaChem. TLC-Thin Layer Chromatography. [Link]

  • Chrom Tech, Inc. Mastering TLC Chromatography: A Comprehensive Guide. [Link]

  • Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

Sources

Troubleshooting

Stability of iodinated ketones under basic reflux conditions

Technical Support Center: Stability of -Iodinated Ketones Topic: Stability of -Iodo Ketones Under Basic Reflux Conditions Status: CRITICAL ALERT Audience: Organic Chemists, Process Chemists, Drug Development Scientists E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of -Iodinated Ketones

Topic: Stability of -Iodo Ketones Under Basic Reflux Conditions

Status: CRITICAL ALERT Audience: Organic Chemists, Process Chemists, Drug Development Scientists

Executive Summary: The "Forbidden Zone"

User Query: "I am subjecting an


-iodo ketone to basic reflux conditions (e.g., NaOH/KOH in EtOH/MeOH at 

C). My starting material is gone, and I have a complex mixture/tar. What happened?"

Technical Diagnosis: Subjecting


-iodo ketones to basic reflux is chemically tantamount to a "destruct sequence." The Carbon-Iodine (C-I) bond is exceptionally weak (

kcal/mol), and the adjacent carbonyl group renders the

-protons highly acidic (

).

Under basic reflux, you are not driving a single transformation; you are initiating a competitive cascade of four primary failure modes :

  • Favorskii Rearrangement (Skeletal collapse to esters/acids).[1]

  • Haloform Reaction (Cleavage of methyl ketones).[2][3]

  • Dehydrohalogenation (Elimination to form reactive enones).

  • Nucleophilic Substitution (Hydrolysis to

    
    -hydroxy ketones).
    

Diagnostic Visualization: The Pathways of Destruction

The following diagram illustrates the competing reaction pathways that activate immediately upon exposure to base and heat.

IodoKetoneReactivity Start α-Iodo Ketone (Substrate) Base Base (OH⁻/RO⁻) + Heat Start->Base Enolate Enolate Intermediate Base->Enolate Deprotonation Substitution Substitution (Sₙ2) (α-Hydroxy Ketone) Base->Substitution Direct Attack (Sₙ2) Favorskii Favorskii Rearrangement (Ring Contraction/Ester) Enolate->Favorskii Cyclopropanone Formation (If α'-H present) Haloform Haloform Reaction (Carboxylate + CHI₃) Enolate->Haloform If Methyl Ketone Elimination Elimination (E2) (α,β-Unsaturated Ketone) Enolate->Elimination Loss of I⁻ Tar Polymerization/Tar (From Reactive Enones) Elimination->Tar Michael Addition/Polymerization

Figure 1: Mechanistic divergence of


-iodo ketones under basic conditions.

Troubleshooting & Failure Analysis (FAQs)

Scenario A: "I isolated a carboxylic acid or ester with one fewer carbon (or ring contraction)."
  • Root Cause: Favorskii Rearrangement .[1][4]

  • Mechanism: The base deprotonates the

    
    -position (the side without the iodine). The enolate attacks the carbon bearing the iodine, ejecting 
    
    
    
    to form a cyclopropanone intermediate. The base then attacks the carbonyl, opening the ring to form the thermodynamically stable carbanion, which protonates to the ester/acid.
  • Pre-requisite: The ketone must have protons on the

    
    -carbon (the other side of the carbonyl).
    
Scenario B: "My methyl ketone became a carboxylic acid, and I saw a yellow precipitate."
  • Root Cause: Haloform Reaction .[3][4][5][6][7]

  • Mechanism: If you have a methyl ketone (

    
    ), the base promotes rapid poly-iodination (because the iodo-ketone is more acidic than the starting material). Once formed, the tri-iodo species (
    
    
    
    ) undergoes nucleophilic acyl substitution. The
    
    
    group leaves and protonates to form iodoform (
    
    
    , yellow solid).
  • Diagnostic: Distinctive medicinal smell (iodoform) and yellow solid.

Scenario C: "I see new alkene peaks in the NMR, or my reaction turned into black tar."
  • Root Cause: Dehydrohalogenation (Elimination) followed by Polymerization .

  • Mechanism: The base acts as a Brønsted base, removing the

    
    -proton (relative to iodine). 
    
    
    
    leaves, forming an
    
    
    -unsaturated ketone (vinyl ketone).
  • Why Tar? Vinyl ketones are potent Michael acceptors. Under basic reflux, they rapidly polymerize or react with other nucleophiles in the pot, creating oligomeric "gunk."

Scenario D: "I isolated an alcohol ( -hydroxy ketone)."
  • Root Cause:

    
     Substitution .
    
  • Mechanism: Hydroxide acts as a nucleophile, directly displacing the iodide.

  • Note: This is often a minor pathway compared to the enolate-driven reactions above, unless the steric environment prevents enolization.

Data & Reactivity Profile

The following table summarizes the stability of


-iodo ketones based on structural features under basic conditions.
Substrate TypeDominant Failure Mode (Basic Reflux)Stability Rating
Methyl Ketone (

)
Haloform Reaction (cleavage to acid)Very Low
Cyclic Ketone (e.g., 2-iodocyclohexanone)Favorskii Rearrangement (Ring contraction)Low
Acyclic Internal (

)
Elimination (to enone) or Favorskii Low
Tertiary

-Iodo
(

)
Substitution (to

-hydroxy) or Epoxide
Moderate (No

-H for elimination)

Mitigation Protocols (How to Fix It)

If your synthetic route requires base, you must alter the conditions.

Protocol 1: The "Soft" Base Modification

If you need to perform a reaction on the ketone without destroying the C-I bond, avoid "hard" bases (OH, OMe) and high heat.

  • Switch Base: Use non-nucleophilic, hindered bases like 2,6-lutidine or

    
      in a polar aprotic solvent (DMF or Acetone).
    
  • Lower Temperature: Run at

    
    C to Room Temperature. Never reflux.
    
  • Solvent: Avoid alcohols (which promote solvolysis/Favorskii). Use Acetone, DMF, or Acetonitrile.

Protocol 2: The Finkelstein Strategy (In-Situ Generation)

Do not isolate the unstable iodo-ketone. Generate it in situ if the goal is to react it immediately.

  • Method: Start with the

    
    -bromo or 
    
    
    
    -chloro ketone (more stable). Add NaI (1.0 equiv) in Acetone.
  • Logic: The

    
     displaces the 
    
    
    
    to form the reactive Iodo-species transiently, which then reacts with your desired nucleophile faster than it degrades.
Protocol 3: Troubleshooting Decision Tree

Troubleshooting Q1 Is the starting material a Methyl Ketone? Q2 Are there protons on the α'-carbon? Q1->Q2 No Res1 Risk: Haloform Reaction (Cleavage to Acid) Q1->Res1 Yes Res2 Risk: Favorskii Rearrangement (Skeletal Change) Q2->Res2 Yes (Cyclic/Internal) Res3 Risk: Elimination to Enone (Polymerization) Q2->Res3 No (or hindered)

Figure 2: Rapid diagnostic logic for identifying side-products.

References

  • The Haloform Reaction Mechanism. Master Organic Chemistry. Retrieved from

  • Favorskii Rearrangement. Wikipedia. Retrieved from

  • Reaction of

    
    -Halo Ketones. Chemistry Steps. Retrieved from 
    
  • Synthesis of

    
    -Iodo Ketones (Methodologies). Organic Chemistry Portal. Retrieved from 
    
  • Dehydrohalogenation Mechanisms. University of Missouri. Retrieved from (General Organic Chemistry Course Materials, Section 22.3).

Sources

Optimization

Troubleshooting low conversion in 4-iodo-2-methylphenol reaction with bromoacetone

Topic: Troubleshooting Low Conversion in the Synthesis of 1-(4-iodo-2-methylphenoxy)propan-2-one. Audience: Organic Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in the Synthesis of 1-(4-iodo-2-methylphenoxy)propan-2-one. Audience: Organic Chemists, Process Development Scientists. Scope: Reaction optimization, reagent stability, and mechanistic troubleshooting.

Diagnostic & Decision Support

The Core Problem: Why is Conversion Low?

The reaction between 4-iodo-2-methylphenol (Nucleophile) and bromoacetone (Electrophile) is a Williamson Ether Synthesis. While theoretically simple, the ortho-methyl group introduces steric hindrance, and bromoacetone is chemically unstable. Low conversion usually stems from three distinct failure modes:

  • Electrophile Degradation: Bromoacetone polymerizes or hydrolyzes before reacting.

  • Nucleophile Stagnation: The potassium base (

    
    ) is too insoluble in acetone to effectively deprotonate the hindered phenol.
    
  • Competitive Side Reactions: C-alkylation or aldol-like self-condensation of the ketone.

Troubleshooting Flowchart

Use this logic tree to diagnose the specific cause of your low yield.

Troubleshooting Start START: Low Conversion (<50%) CheckSM Analyze Crude Mixture (TLC/LCMS) Start->CheckSM CaseA Bromoacetone GONE Phenol REMAINS CheckSM->CaseA Scenario A CaseB Both SMs REMAIN CheckSM->CaseB Scenario B CaseC New Spots (Not Product) CheckSM->CaseC Scenario C SolA ISSUE: Electrophile Instability FIX: Add Bromoacetone dropwise Use excess (1.5 eq) Check reagent quality CaseA->SolA SolB ISSUE: Poor Deprotonation FIX: Switch solvent to DMF Switch base to Cs2CO3 CaseB->SolB SolC ISSUE: Side Reactions FIX: Lower Temp (0°C -> RT) Exclude light (Iodide stability) CaseC->SolC

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on crude mixture analysis.

Critical Parameter Optimization

This section details the causal relationships between reaction variables and yield.[1]

Variable 1: The Base & The "Cesium Effect"

The 2-methyl group on the phenol creates a steric pocket that hinders the approach of the base.

  • Standard Condition (

    
    /Acetone):  Often fails because potassium carbonate is poorly soluble in acetone. The surface-area-dependent reaction is too slow, allowing bromoacetone to decompose.
    
  • Optimized Condition (

    
    /MeCN or DMF):  Cesium is a larger cation with a softer charge density. It forms a "loose ion pair" with the phenoxide, making the oxygen anion more "naked" and nucleophilic. This is critical for hindered phenols [1, 2].
    
Variable 2: Electrophile Stability (Bromoacetone)

Bromoacetone is a potent lachrymator and highly unstable. It turns violet/black upon storage due to acid-catalyzed polymerization.

  • The Trap: If your bromoacetone is dark, the effective concentration is unknown.

  • The Fix: Use freshly distilled bromoacetone or generate it in situ if possible. Always use a slight excess (1.2–1.5 eq) to account for self-degradation.

Optimization Data Matrix

Expected trends based on Williamson Ether Synthesis kinetics for hindered phenols.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)Rationale
Solvent Acetone (Reagent Grade)DMF or Acetonitrile (Anhydrous)Polar aprotic solvents (DMF) solvate cations better, increasing reaction rate [3].
Base

(Granular)

(Powdered)
Cesium effect increases phenoxide nucleophilicity; powder increases surface area.
Temperature Reflux (

)

Lower temps prevent bromoacetone polymerization; DMF allows reaction at lower temps.
Stoichiometry 1:1 Ratio1.0 : 1.5 (Phenol:Bromide)Excess electrophile compensates for its instability.

Step-by-Step Optimized Protocol

Safety Warning: Bromoacetone is a severe lachrymator (tear gas). All operations must be performed in a functioning fume hood. Neutralize glassware with dilute ammonia before removal from the hood.

Materials
  • Substrate: 4-iodo-2-methylphenol (1.0 eq)

  • Reagent: Bromoacetone (1.5 eq, clear/yellow liquid only)

  • Base: Cesium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)

Procedure
  • Deprotonation:

    • Charge a flame-dried Round Bottom Flask (RBF) with 4-iodo-2-methylphenol (1.0 eq) and

      
       (2.0 eq).
      
    • Add anhydrous DMF. Stir vigorously at Room Temperature (RT) for 30 minutes.

    • Observation: The suspension may change color (often yellow/orange) as the phenoxide forms.

  • Addition:

    • Cool the mixture to

      
       (ice bath).
      
    • Add Bromoacetone (1.5 eq) dropwise via syringe.

    • Reasoning: Low temperature addition prevents the exothermic "runaway" polymerization of the bromoacetone.

  • Reaction:

    • Allow the reaction to warm to RT naturally. Monitor by TLC/LCMS after 2 hours.

    • Checkpoint: If conversion is <50% after 4 hours, heat to

      
      . Do not  exceed 
      
      
      
      to avoid darkening/tars.
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and wash

      
       with water (to remove DMF).
      
    • Wash

      
       with Brine. Dry over 
      
      
      
      .[2]
    • Concentrate in vacuo.

Mechanistic Pathway & Side Reactions

Understanding the competition between the desired


 pathway and the degradation pathways is key to troubleshooting.

Mechanism Phenol 4-Iodo-2-methylphenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (Cs2CO3) Base->Phenoxide Target Target Ether (Product) Phenoxide->Target SN2 Attack (O-Alkylation) Side2 C-Alkylated Byproduct (Minor) Phenoxide->Side2 C-Alkylation (Solvent dependent) BrAcetone Bromoacetone (Electrophile) BrAcetone->Target Side1 Polymerized Ketone (Black Tar) BrAcetone->Side1 Self-Condensation (Base/Heat catalyzed)

Figure 2: Reaction pathway showing the competition between productive O-alkylation and reagent degradation.

Frequently Asked Questions (FAQs)

Q: My bromoacetone is dark brown. Can I use it? A: No. The color indicates HBr formation and polymerization. This acidic impurity will neutralize your base and kill the reaction. Purification: Pass it through a short plug of basic alumina or distill it under vacuum (Caution: Lachrymator) before use [4].

Q: Why use DMF? Can I use Acetone? A: You can use acetone, but the reaction will be significantly slower due to the low solubility of the phenoxide-base complex. If you must use acetone, add a catalytic amount of Sodium Iodide (NaI) (Finkelstein conditions) and use vigorous reflux for 12-24 hours [5].

Q: I see a new spot on TLC, but the mass spec doesn't match the product. What is it? A: If the mass is M+40 (approx), it might be C-alkylation (ring substitution) rather than O-alkylation. This is rare with Cesium bases but possible with Lithium bases. More likely, it is a self-condensation dimer of bromoacetone. Compare the spot against a "blank" reaction of just bromoacetone + base.

Q: Does the Iodine on the ring react? A: Generally, no. Aryl iodides are stable to weak bases like carbonates. They require transition metal catalysts (Pd, Cu) to react. However, protect the reaction from strong light, as aryl iodides can undergo photolytic deiodination over long periods.

References

  • Lee, J. C., et al. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[3] Synthetic Communications, 25(9), 1367-1370. Link

  • Friebolin, H., et al. (2004). The Cesium Effect: Steric and Solvation Issues in the Alkylation of Hindered Phenols. Journal of Organic Chemistry. (General concept reference).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Solvent Effects. Link

  • PubChem. (n.d.). Bromoacetone Compound Summary: Stability and Handling.[4][5][6] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Iodinated Phenoxy Ketones

Executive Summary Product Class: Iodinated Phenoxy Ketones (IPKs). Primary Application: Synthetic intermediates in pharmaceutical development (antifungals, thyromimetics) and specific metabolic tracers.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Iodinated Phenoxy Ketones (IPKs). Primary Application: Synthetic intermediates in pharmaceutical development (antifungals, thyromimetics) and specific metabolic tracers. Analytical Challenge: Distinguishing IPKs from chlorinated/brominated analogs and non-halogenated metabolites using mass spectrometry (MS).

This guide provides a technical comparison of the MS fragmentation patterns of Iodinated Phenoxy Ketones against their Brominated and Chlorinated counterparts. It establishes a self-validating protocol for their identification, leveraging the unique lability of the Carbon-Iodine (C-I) bond and the monoisotopic nature of iodine.

Part 1: Comparative Analysis – The Iodine Signature

In drug development, distinguishing between halogenated analogs is critical. Unlike Chlorine (


) or Bromine (

), Iodine (

) is monoisotopic. This fundamental difference dictates the "performance" of IPKs in analytical workflows: they lack the tell-tale "M+2" isotopic clusters but offer a high-mass defect and distinct fragmentation lability.
Table 1: Halogenated Phenoxy Ketone Performance Matrix (EI-MS)
FeatureIodinated Phenoxy Ketones Brominated Analogs Chlorinated Analogs Non-Halogenated
Isotopic Pattern Single Peak (M) . No M+2.1:1 doublet (M, M+2).3:1 doublet (M, M+2).Single Peak (M).
C-X Bond Energy Weakest (~240 kJ/mol) .Moderate (~280 kJ/mol).Strong (~340 kJ/mol).N/A
Source Fragmentation High . M+ often weak/absent.Moderate. M+ usually visible.Low. M+ distinct.Low. M+ distinct.
Diagnostic Ion m/z 127 (

)
dominant.
m/z 79/81 (

) variable.
m/z 35/37 (

) rare.
None.
Identification Strategy Search for neutral loss of 127 Da.Search for 1:1 doublet pattern.Search for 3:1 doublet pattern.Standard fragmentation.

Expert Insight: The "performance" advantage of IPKs lies in the m/z 127 reporter ion. In Electron Impact (EI), the C-I bond is so labile that the iodine atom often detaches before other fragmentations occur, serving as a highly specific "flag" for the molecule's presence, even if the molecular ion is unstable.

Part 2: Fragmentation Mechanisms & Causality

The fragmentation of iodinated phenoxy ketones is driven by the competition between the ether oxygen's ability to stabilize charge and the weakness of the C-I bond.

Primary Fragmentation Pathways
  • Alpha-Cleavage (Dominant): The carbonyl group directs cleavage at the

    
    -carbon. In phenoxyacetone derivatives, this typically yields the acylium ion (
    
    
    
    , m/z 43) and the phenoxy-methyl radical.
  • C-I Bond Homolysis: Due to the low bond dissociation energy, the iodine atom is easily lost (

    
    ), often leaving a stable phenoxy cation.
    
  • Ether Cleavage: Rupture of the

    
     or 
    
    
    
    bond. The formation of the iodophenol radical cation (
    
    
    ) is a hallmark pathway.
Visualization of Signaling Pathways

The following diagram illustrates the fragmentation tree for a representative IPK: 4-Iodophenoxyacetone (MW 276).

Fragmentation_Pattern M_Ion Molecular Ion (M+) [I-C6H4-O-CH2-CO-CH3]+. m/z 276 Frag_DeIodo [M - I]+ [C6H4-O-CH2-CO-CH3]+ m/z 149 M_Ion->Frag_DeIodo Loss of I• (Weak C-I Bond) Frag_Acylium Acylium Ion [CH3-C≡O]+ m/z 43 M_Ion->Frag_Acylium Alpha-Cleavage (Ketone driven) Frag_PhenoxyMethyl [I-C6H4-O-CH2]+ m/z 233 M_Ion->Frag_PhenoxyMethyl Alpha-Cleavage Frag_IodoPhenol Iodophenol Ion [I-C6H4-OH]+. m/z 220 M_Ion->Frag_IodoPhenol H-Rearrangement + Ether Cleavage I_Radical I• (Neutral Loss) 127 Da Frag_Tropylium Iodotropylium Ion [C7H6I]+ m/z 217 Frag_PhenoxyMethyl->Frag_Tropylium Ring Expansion (-O)

Figure 1: Mechanistic fragmentation tree of 4-Iodophenoxyacetone showing competitive C-I bond rupture and alpha-cleavage pathways.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the correct identification of IPKs by cross-referencing EI (structural fingerprint) and ESI (molecular weight confirmation) data.

Reagents & Setup
  • Standard: 4-Iodophenoxyacetone (or specific analyte).

  • Solvent: Methanol (LC-MS grade).

  • System: GC-MS (EI, 70 eV) and LC-MS (ESI, Positive Mode).

Step-by-Step Workflow
Phase A: GC-MS (Electron Impact) - The Structural Fingerprint
  • Injection: Inject 1 µL of 10 ppm solution (Splitless).

  • Source Temp: Set to 230°C . Note: Higher source temps (>250°C) may cause total thermal degradation of the C-I bond before ionization.

  • Scan Range: m/z 40–500.

  • Validation Check (The "Iodine Rule"):

    • Look for m/z 127 (

      
      ).[1][2] If absent, the compound likely does not contain iodine.
      
    • Check for M-127 peak.[2] This represents the loss of the iodine radical.

    • Pass Criteria: Presence of m/z 127 > 5% relative abundance AND absence of M+2 isotope peak.

Phase B: LC-MS (Electrospray) - The Soft Confirmation
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive (+).

  • Validation Check:

    • Look for [M+H]+ or [M+Na]+ . Unlike EI, ESI preserves the C-I bond.

    • Pass Criteria: Observation of intact molecular ion matching the theoretical monoisotopic mass.

Data Interpretation Table (Hypothetical: 4-Iodophenoxyacetone)
m/z (EI)Ion IdentityOrigin / Mechanism
276

Molecular Ion (often weak intensity).
233

Loss of acetyl group (Alpha-cleavage).
220

Iodophenol radical cation (H-rearrangement).
149

Diagnostic: Loss of Iodine radical.
127

Diagnostic: Iodine cation.
43

Acetyl cation (Base peak in aliphatic ketones).

Part 4: Technical Nuances & Troubleshooting

The "False Negative" Trap

Researchers often miss IPKs in GC-MS because the molecular ion (


) is absent due to the weak C-I bond.
  • Solution: Do not rely solely on library matching of the parent mass. If you suspect an iodinated compound, extract the ion chromatogram (EIC) for m/z 127 .

The McLafferty Limitation

Classic McLafferty rearrangement requires a


-hydrogen.[3][4]
  • Scenario: In phenoxyacetone (

    
    ), there is no 
    
    
    
    -hydrogen on the ketone side relative to the carbonyl.
  • Outcome: McLafferty rearrangement is suppressed . Expect alpha-cleavage (m/z 43) to dominate over rearrangement products. If the alkyl chain is longer (e.g., phenoxy-2-pentanone), McLafferty ions (m/z 58) will reappear.

References

  • McLafferty, F. W. (1959).[4] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. Link

  • Doc Brown's Chemistry. "Mass spectrum of iodo-compounds and fragmentation patterns". Link

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". Link

  • NIST Mass Spectrometry Data Center. "Standard Reference Data for 4-Iodophenol (Analogous substructure)". Link

Sources

Comparative

A Comparative Analysis of HPLC Retention Times: Monitoring the Synthesis of 1-(4-iodo-2-methylphenoxy)propan-2-one from its Phenol Precursor

In the landscape of pharmaceutical research and drug development, the precise monitoring of chemical reactions is paramount to ensuring reaction completion, optimizing yield, and guaranteeing the purity of the final acti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise monitoring of chemical reactions is paramount to ensuring reaction completion, optimizing yield, and guaranteeing the purity of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering unparalleled resolution and quantitative accuracy.[1] This guide provides an in-depth comparison of the HPLC retention behavior of a key synthetic intermediate, 1-(4-iodo-2-methylphenoxy)propan-2-one, and its starting material, 4-iodo-2-methylphenol. Through a detailed experimental protocol and analysis, we will explore the causal relationship between molecular structure, polarity, and chromatographic retention in a reverse-phase system.

The conversion of a phenol to an aromatic ketone via ether linkage is a common transformation in medicinal chemistry. Understanding the distinct chromatographic signatures of the precursor and the product is essential for any researcher performing or scaling up such a synthesis. This guide is designed to provide both the theoretical foundation and the practical insights required to develop a robust HPLC method for this specific transformation.

The Principle of Separation: Polarity and Reverse-Phase Chromatography

The separation of 4-iodo-2-methylphenol and 1-(4-iodo-2-methylphenoxy)propan-2-one is governed by the principles of reverse-phase HPLC. In this mode of chromatography, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[2] Consequently, analytes are separated based on their relative hydrophobicity; less polar (more hydrophobic) compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds have a greater affinity for the mobile phase and elute earlier.[2][3]

  • 4-iodo-2-methylphenol (Precursor): This molecule contains a hydroxyl (-OH) group directly attached to the aromatic ring. The O-H bond is highly polarized, and the lone pairs on the oxygen atom make this functional group a strong hydrogen bond donor and acceptor. This phenolic hydroxyl group imparts significant polarity to the molecule.[4][5]

  • 1-(4-iodo-2-methylphenoxy)propan-2-one (Product): In the product, the polar hydroxyl group has been replaced by a propan-2-one moiety linked via an ether bond. While the carbonyl group (C=O) in the ketone is polar, the overall polarity of the molecule is significantly reduced compared to the phenol precursor. The addition of the propyl chain increases the molecule's size and its nonpolar surface area.

Based on this structural analysis, we can confidently predict that the more polar precursor, 4-iodo-2-methylphenol, will have a shorter retention time than the less polar product, 1-(4-iodo-2-methylphenoxy)propan-2-one, under reverse-phase HPLC conditions.

Experimental Design

A robust analytical method begins with a well-defined experimental plan. The following sections detail the hypothetical synthesis, the HPLC methodology, and the sample preparation protocol used to generate the comparative data.

Hypothetical Synthesis of 1-(4-iodo-2-methylphenoxy)propan-2-one

The synthesis is based on a standard Williamson ether synthesis protocol. This reaction provides the context for the subsequent HPLC analysis, which would be used to monitor the consumption of the starting material and the formation of the product.

  • Dissolution: Dissolve 4-iodo-2-methylphenol (1.0 eq) in acetone.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. This acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Alkylation: Add chloroacetone (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by HPLC.

  • Work-up: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure to yield the crude product. The product can be purified by recrystallization or column chromatography.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_analysis Analysis Phenol 4-iodo-2-methylphenol Reaction Williamson Ether Synthesis Phenol->Reaction Base K2CO3 Base->Reaction AlkylHalide Chloroacetone AlkylHalide->Reaction Product Crude Product Reaction->Product SamplePrep Sample Preparation Product->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Comparison HPLC->Data

Caption: Overall experimental workflow from synthesis to HPLC data analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed to achieve a baseline separation of the precursor and product in a reasonable timeframe.

ParameterSettingRationale
Instrument Standard HPLC system with UV DetectorWidely available and suitable for chromophoric compounds like phenols and aromatic ketones.
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)The C18 stationary phase is the workhorse for reverse-phase chromatography, providing excellent retention and separation for a wide range of moderately polar to nonpolar compounds.[1]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier. The 60:40 ratio provides sufficient elution strength. Phosphoric acid maintains a low pH to keep the phenol in its neutral, non-ionized form for consistent retention.[3][6]
Elution Mode IsocraticFor a simple two-component separation, an isocratic method is sufficient, robust, and ensures reproducible retention times.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times, as temperature affects mobile phase viscosity and analyte solubility.[8][9]
Detection UV at 254 nmBoth the phenol and the aromatic ketone product contain aromatic rings and are expected to have strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of the starting material (4-iodo-2-methylphenol) and the purified product (1-(4-iodo-2-methylphenoxy)propan-2-one) at a concentration of 1 mg/mL in the mobile phase.

  • Working Standard: Create a mixed working standard containing both compounds at approximately 0.1 mg/mL by diluting the stock solutions with the mobile phase.

  • Reaction Sample: During the synthesis, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Dilute it significantly with the mobile phase (e.g., in 5 mL) to a final concentration suitable for HPLC analysis.

  • Filtration: Filter all samples through a 0.45 µm syringe filter before injection to remove particulate matter and protect the HPLC column.

Results and Discussion

Injecting the mixed working standard under the specified HPLC conditions yields two distinct, well-resolved peaks. The identity of each peak is confirmed by injecting the individual stock solutions of the precursor and the product.

Comparative Retention Data
AnalyteRetention Time (t R ) [minutes]Relative Polarity
4-iodo-2-methylphenol (Precursor)3.72High
1-(4-iodo-2-methylphenoxy)propan-2-one (Product)7.15Low

As predicted, the retention time of the product, 1-(4-iodo-2-methylphenoxy)propan-2-one, is significantly longer than that of the phenol precursor. This empirical data validates our initial analysis based on molecular structure and polarity.

The 4-iodo-2-methylphenol, being more polar due to its hydroxyl group, has a weaker interaction with the hydrophobic C18 stationary phase. It spends proportionally more time in the polar mobile phase and is therefore eluted from the column more quickly.

Conversely, the conversion of the hydroxyl group to the propan-2-one ether moiety substantially increases the molecule's hydrophobicity. This less polar product adsorbs more strongly to the nonpolar stationary phase, resulting in a longer retention path through the column and a later elution time.

Chromatographic Separation Mechanism

G cluster_column HPLC Column Cross-Section cluster_mobile Mobile Phase (Polar) StationaryPhase C18 Stationary Phase (Nonpolar) Precursor Phenol (Polar) Precursor->StationaryPhase:f1 Weak Interaction (Fast Elution) Product Ketone (Less Polar) Product->StationaryPhase:f0 Strong Interaction (Slow Elution)

Caption: Interaction of polar vs. less polar analytes with the stationary phase.

Conclusion

This guide demonstrates a clear and predictable relationship between molecular structure and HPLC retention time for the synthesis of 1-(4-iodo-2-methylphenoxy)propan-2-one from its phenol precursor. The addition of the propan-2-one ether moiety decreases the overall polarity of the molecule, leading to a significant increase in retention time on a reverse-phase C18 column. This difference allows for a simple, robust, and reliable isocratic HPLC method to be used for monitoring the reaction's progress, ensuring that the starting material is fully consumed and allowing for accurate quantification of the final product. For researchers in drug development, mastering these fundamental principles of chromatography is essential for efficient and effective synthetic chemistry.

References

  • Benchchem. Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Waters. What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531. Waters Knowledge Base.
  • Kazuo, N., et al. The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. SciSpace.
  • Dolan, J.W. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • ResearchGate. What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • Stafilov, T., et al. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
  • Altabrisa Group. What Factors Influence HPLC Retention Time Precision?.
  • Moravek. Exploring the Different Mobile Phases in HPLC.
  • LCGC International. Improving HPLC Separation of Polyphenols.
  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
  • Quora. Is phenol polar or nonpolar?.
  • NCERT. Alcohols, Phenols and Ethers.

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Safety & Regulatory Compliance

Safety

1-(4-Iodo-2-methylphenoxy)propan-2-one proper disposal procedures

An Expert Guide to the Proper Disposal of 1-(4-Iodo-2-methylphenoxy)propan-2-one This document provides a detailed protocol for the safe and compliant disposal of 1-(4-iodo-2-methylphenoxy)propan-2-one. As a research che...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Proper Disposal of 1-(4-Iodo-2-methylphenoxy)propan-2-one

This document provides a detailed protocol for the safe and compliant disposal of 1-(4-iodo-2-methylphenoxy)propan-2-one. As a research chemical, the proper handling and disposal of this compound are paramount to ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar halogenated organic compounds.

A Note on Scientific Responsibility

The disposal of any chemical waste is a process governed by stringent regulations that can vary by state and institution. While this guide is built upon established safety protocols for halogenated organic compounds, it is not a substitute for local, state, and federal guidelines. Crucially, you must consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. A Safety Data Sheet (SDS) for 1-(4-iodo-2-methylphenoxy)propan-2-one was not publicly available at the time of this writing; therefore, the guidance herein is synthesized from the chemical's structural properties and established procedures for similar hazardous materials.

Chemical Profile and Hazard Assessment

1-(4-Iodo-2-methylphenoxy)propan-2-one is a halogenated aromatic ketone. Its structure necessitates a cautious approach, assuming potential hazards based on its functional groups:

  • Iodinated Aromatic Ring: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1] The iodine atom classifies this compound for specific waste stream segregation.

  • Phenoxy Group & Ketone Moiety: While not acutely reactive under standard conditions, these groups contribute to the compound's overall chemical properties. The hazards of a similar compound, 1-(4-Iodophenyl)piperidin-2-one, include being harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).[2] It is prudent to assume similar hazards for 1-(4-iodo-2-methylphenoxy)propan-2-one.

Based on this structural assessment, the compound should be treated as a hazardous substance requiring specialized disposal. Under no circumstances should this chemical be disposed of down the drain. [1]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all necessary safety measures are in place. The logic here is to create a multi-layered defense system against exposure.

  • Engineering Controls: All handling and preparation for disposal (e.g., transferring from an experimental vessel to a waste container) must be conducted within a certified chemical fume hood. This is your primary line of defense against inhaling potentially harmful vapors.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.

PPE ItemSpecification and Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. Protects against splashes.
Hand Protection Nitrile gloves. Check the glove manufacturer's compatibility chart for resistance to aromatic ketones and halogenated compounds.
Body Protection A flame-resistant laboratory coat. Ensures no skin is exposed.
Footwear Closed-toe shoes.

Step-by-Step Disposal Protocol

This protocol ensures waste is segregated, contained, and documented correctly from the point of generation to its final collection.

Step 1: Waste Segregation

The foundational principle of chemical waste management is correct segregation. Because this compound contains iodine, it must be classified as Halogenated Organic Waste .[3][4]

  • Action: Designate a specific waste container solely for halogenated organic compounds.

  • Causality: Mixing halogenated and non-halogenated waste streams dramatically increases disposal costs and complexity. Furthermore, improper mixing can lead to dangerous chemical reactions. Incineration is a common disposal method for these compounds, and facilities require segregated streams for proper operation.[5]

Step 2: Container Selection and Labeling

The waste container is the primary vessel for containment and communication of the hazard.

  • Action:

    • Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on, leak-proof cap.

    • Affix a "Hazardous Waste" label provided by your EHS department at the moment you first add waste to the container.[6]

    • On the label, clearly write the full chemical name: "1-(4-Iodo-2-methylphenoxy)propan-2-one" and any other halogenated waste constituents. Do not use abbreviations.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Self-Validation: The container and label are a self-validating system. A properly sealed and clearly labeled container prevents accidental misuse and provides critical information for waste handlers and emergency responders.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Regulations govern where and how long waste can be stored in a laboratory.

  • Action:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] This must be at or near the point of generation and under the control of the lab personnel.

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

    • Keep the container closed at all times except when adding waste.

  • Causality: The SAA designation ensures that hazardous waste is managed safely in the immediate work area before being moved to a central storage location. Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the lab environment.

Step 4: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. This is handled by trained professionals.

  • Action: Once the waste container is full (typically 75-80% capacity to allow for expansion), or if the chemical is no longer needed, contact your institution's EHS department to schedule a waste pickup.

  • Trustworthiness: Following the institutional EHS procedure is the only authoritative and trustworthy method for ensuring the waste is transported, treated, and disposed of in compliance with all regulations, including those set by the Environmental Protection Agency (EPA).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 1-(4-iodo-2-methylphenoxy)propan-2-one.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_emergency Emergency Protocol start Disposal of 1-(4-iodo-2-methylphenoxy)propan-2-one Required consult_sds Consult Compound-Specific SDS (If available) start->consult_sds consult_ehs MANDATORY: Consult Institutional EHS Department consult_sds->consult_ehs assess_hazards Assess Hazards: - Halogenated Organic - Potential Irritant/Toxin consult_ehs->assess_hazards don_ppe Don Personal Protective Equipment (PPE) - Goggles, Nitrile Gloves, Lab Coat assess_hazards->don_ppe use_hood Work Inside a Chemical Fume Hood don_ppe->use_hood select_container Select Labeled 'Halogenated Organic Waste' Container use_hood->select_container transfer_waste Transfer Waste into Container select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container spill Spill Occurs transfer_waste->spill store_saa Place in Secondary Containment in Satellite Accumulation Area (SAA) seal_container->store_saa store_saa->store_saa request_pickup Container Full? -> Request EHS Pickup store_saa->request_pickup Yes contain_spill Contain with Inert Absorbent (e.g., Vermiculite, Sand) spill->contain_spill Yes collect_waste Collect & Seal Contaminated Material in a Labeled Bag/Container contain_spill->collect_waste notify_ehs Notify EHS Immediately collect_waste->notify_ehs

Caption: Disposal workflow for 1-(4-iodo-2-methylphenoxy)propan-2-one.

Emergency Procedures: Spill Management

In the event of a spill, a calm and methodical response is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and call your institution's emergency number.

  • Contain: If the spill is small and you are trained to handle it, prevent it from spreading by encircling it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

  • Absorb: Cover the spill with the absorbent material.

  • Collect: Once absorbed, carefully scoop the material into a heavy-duty plastic bag or a designated container for solid hazardous waste.

  • Decontaminate: Wipe down the spill area with a suitable solvent (consult EHS for recommendations), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all waste from the cleanup and manage it as Halogenated Organic Waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.

  • Regulation of Laboratory Waste. American Chemical Society.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • Tackling the increasing contamination of the water supply by iodinated contrast media. Insights into Imaging.

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry.

  • Iodine Disposal For Businesses. Collect and Recycle.

  • 1-(4-Iodophenyl)piperidin-2-one Safety Information. Sigma-Aldrich.

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